molecular formula C17H12Cl2F3N3O3 B3036878 2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide CAS No. 400084-48-2

2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide

Cat. No. B3036878
CAS RN: 400084-48-2
M. Wt: 434.2 g/mol
InChI Key: PNIIXXFQOACDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 434.2 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Condensed Triazines and Triazoles : This compound is used in the synthesis of condensed triazines and triazoles. For instance, N-(Dichloromethylene)benzamide reacts with 2-aminoquinoline to produce N-Benzoylguanidine derivatives and condensed oxo-s-triazines (Reimlinge, Billiau, & Lingier, 1976).

  • Preparation of Pentacyclic Fluoroquinolones : It aids in the development of novel heterocyclic systems like derivatives of 4-oxo-4H-benzazolo[2',3':3,4][1,2,4]triazino[5,6,1-i,j]quinoline-5-carboxylic acids, which represent a new class of compounds (Lipunova et al., 1997).

  • Novel Hydrazone Derivatives Synthesis : Utilized in the synthesis of new hydrazone derivatives, leading to compounds with potential antibacterial and anthelmintic activities (Parveen & Kumar, 2020).

  • Creation of Pyrazoline and Pyrazole Derivatives : Essential in synthesizing 2-pyrazolines and pyrazole derivatives with potential antibacterial and antifungal activities (Hassan, 2013).

  • Complexation Reactions in Aqueous Media : Involved in the study of complexation reactions of related compounds with metal ions in aqueous and micellar media, contributing to understanding metal-ligand interactions (Thangjam & Rajkumari, 2010).

  • Solid-phase Synthesis Applications : Used in solid-phase synthesis to create polymer-supported indazoles and complex fused heterocycles, demonstrating its utility in diverse synthetic chemistry contexts (Kočí & Krchňák, 2010).

  • Synthesis of Coumarin Derivatives : Plays a role in the synthesis of new fused coumarin derivatives, showcasing its versatility in heterocyclic chemistry (Mohey, Ibrahim, & Mahmoud, 2010).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that it may interact with biological systems in a manner similar to other benzoyl hydrazine derivatives .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

properties

IUPAC Name

2,4-dichloro-N-[2-oxo-2-[2-[3-(trifluoromethyl)benzoyl]hydrazinyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3N3O3/c18-11-4-5-12(13(19)7-11)16(28)23-8-14(26)24-25-15(27)9-2-1-3-10(6-9)17(20,21)22/h1-7H,8H2,(H,23,28)(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIIXXFQOACDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzoyl]hydrazino}ethyl)benzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.